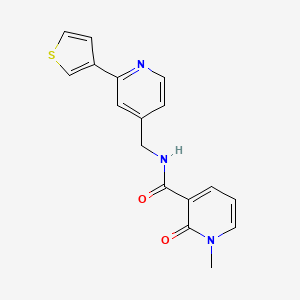
1-methyl-2-oxo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1,2-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-methyl-2-oxo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C17H15N3O2S and its molecular weight is 325.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-Methyl-2-oxo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1,2-dihydropyridine-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural characteristics, including a dihydropyridine core fused with thiophene and pyridine moieties, contribute to its biological activity. This article reviews the compound's biological activity, focusing on its antimicrobial and anticancer properties, along with relevant research findings and case studies.
Structural Features
The compound's structure includes:
- Dihydropyridine core : Provides a framework for biological interactions.
- Thiophene and pyridine rings : Enhance reactivity and potential interactions with biological targets.
- Carboxamide functional group : Implicated in various biological activities.
Biological Activity Overview
This compound has been evaluated for various biological activities, particularly in antimicrobial and anticancer assays.
Antimicrobial Activity
Preliminary studies indicate that the compound exhibits significant antimicrobial properties against various microbial strains. For instance, it has shown effectiveness against:
- Escherichia coli
- Bacillus mycoides
These findings suggest that the compound may inhibit critical enzymes or disrupt cellular processes within these microorganisms.
Anticancer Activity
Research into the anticancer potential of this compound has revealed promising results. In vitro studies have demonstrated its cytotoxic effects against several cancer cell lines. For example:
- MCF-7 (breast cancer)
- HCT-116 (colon cancer)
- A549 (lung cancer)
In these studies, the compound exhibited IC50 values comparable to established chemotherapeutics, indicating its potential as an anticancer agent. The cytotoxicity was assessed using MTT assays, where it displayed varying degrees of activity across different cell lines .
Synthesis and Evaluation
The synthesis of this compound typically involves multi-step processes that enhance its yield and purity. Following synthesis, compounds are subjected to rigorous biological evaluations.
Cytotoxicity Studies
A detailed analysis of cytotoxicity was conducted using the MTT assay methodology. The results indicated that several derivatives of similar structures also displayed notable cytotoxicity against cancer cell lines. For instance, thiazolopyridazine derivatives showed IC50 values ranging from 6.90 μM to 51.46 μM against various cancer cell lines, suggesting a robust anticancer profile .
Comparison with Similar Compounds
The following table summarizes the structural features and biological activities of compounds similar to this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Methyl-2-oxo-N-(2-(3-methylpyridin-4-yl)ethyl)-1,2-dihydropyridine-3-carboxamide | Contains a methylpyridine moiety | Lacks thiophene ring |
| 1-Methyl-2-oxo-N-(2-(phenyl)ethyl)-1,2-dihydropyridine-3-carboxamide | Contains a phenyl group | Less aromatic character |
| 1-Methyl-3-(thiophen-3-yl)-1H-pyrazole | Features a pyrazole instead of pyridine | Different heterocyclic structure |
The uniqueness of 1-methyl-2-oxo-N-(2-(thiophen-3-y)pyridin4-y)methyl)-1,2-dihydropyridine3-carboxamide lies in its combination of both thiophene and pyridine rings within the same molecule. This structural complexity may lead to distinct pharmacological profiles compared to similar compounds lacking these features .
Eigenschaften
IUPAC Name |
1-methyl-2-oxo-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-20-7-2-3-14(17(20)22)16(21)19-10-12-4-6-18-15(9-12)13-5-8-23-11-13/h2-9,11H,10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFUIXMUANREOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC2=CC(=NC=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














